molecular formula C8H13NO2 B12281664 6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid

6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid

Cat. No.: B12281664
M. Wt: 155.19 g/mol
InChI Key: IDMDTRWZYANLBK-UHFFFAOYSA-N
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Description

6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid is a bicyclic amino acid with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . This compound is characterized by its unique bicyclic structure, which includes a seven-membered ring fused to a three-membered ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid typically involves the use of advanced organic synthesis techniques. One common method involves the double alkylation reaction of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate, followed by hydrolysis . This process can be scaled up to produce significant quantities of the compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar large-scale organic synthesis techniques are employed, with a focus on optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various fields of research and development.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

6-aminobicyclo[3.1.1]heptane-3-carboxylic acid

InChI

InChI=1S/C8H13NO2/c9-7-4-1-5(7)3-6(2-4)8(10)11/h4-7H,1-3,9H2,(H,10,11)

InChI Key

IDMDTRWZYANLBK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(CC1C2N)C(=O)O

Origin of Product

United States

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